5-Cyclopropoxy-2-(trifluoromethyl)benzamide
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Overview
Description
5-Cyclopropoxy-2-(trifluoromethyl)benzamide is an organic compound with the molecular formula C11H10F3NO2 It is characterized by the presence of a cyclopropoxy group and a trifluoromethyl group attached to a benzamide core
Preparation Methods
The synthesis of 5-Cyclopropoxy-2-(trifluoromethyl)benzamide typically involves the reaction of 2-(trifluoromethyl)benzoic acid with cyclopropanol in the presence of a dehydrating agent to form the corresponding ester. This ester is then converted to the amide using an aminating agent under controlled conditions . Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
5-Cyclopropoxy-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Cyclopropoxy-2-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The cyclopropoxy group may contribute to the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
5-Cyclopropoxy-2-(trifluoromethyl)benzamide can be compared with other similar compounds such as:
2-(Trifluoromethyl)benzamide: Lacks the cyclopropoxy group, which may result in different chemical and biological properties.
2-Cyclopropoxy-5-(trifluoromethyl)benzamide: A positional isomer with potentially different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.
Properties
Molecular Formula |
C11H10F3NO2 |
---|---|
Molecular Weight |
245.20 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C11H10F3NO2/c12-11(13,14)9-4-3-7(17-6-1-2-6)5-8(9)10(15)16/h3-6H,1-2H2,(H2,15,16) |
InChI Key |
CLJUCQKQRDBFOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(C=C2)C(F)(F)F)C(=O)N |
Origin of Product |
United States |
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